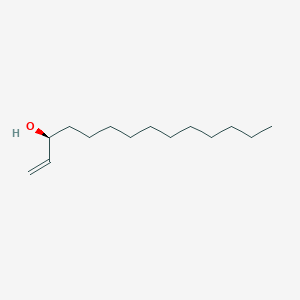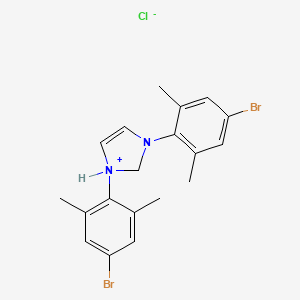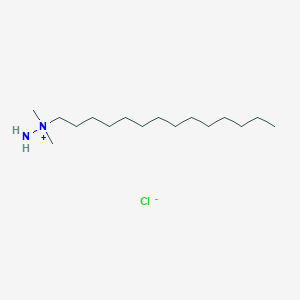
1-Methyl-1,1-bis(phenylethynyl)-N,N-di(propan-2-yl)silanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-1,1-bis(phenylethynyl)-N,N-di(propan-2-yl)silanamine is a complex organosilicon compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1,1-bis(phenylethynyl)-N,N-di(propan-2-yl)silanamine typically involves the reaction of a silicon-containing precursor with phenylethynyl groups under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This may include continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-1,1-bis(phenylethynyl)-N,N-di(propan-2-yl)silanamine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form silanol or siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The phenylethynyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium catalysts for substitution reactions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a wide range of functionalized organosilicon compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 1-Methyl-1,1-bis(phenylethynyl)-N,N-di(propan-2-yl)silanamine can be used as a precursor for the synthesis of other organosilicon compounds. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, organosilicon compounds are studied for their potential use in drug delivery systems and as bioactive molecules. The specific applications of this compound in biology would depend on its interaction with biological targets.
Medicine
In medicine, this compound may be investigated for its potential therapeutic properties. Organosilicon compounds have shown promise in various medical applications, including as anticancer agents and in imaging techniques.
Industry
In industry, this compound can be used in the development of advanced materials, such as coatings, adhesives, and sealants. Its unique properties make it suitable for applications requiring high thermal stability and chemical resistance.
Wirkmechanismus
The mechanism of action of 1-Methyl-1,1-bis(phenylethynyl)-N,N-di(propan-2-yl)silanamine would involve its interaction with specific molecular targets. This could include binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact pathways and targets would depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 1-Methyl-1,1-bis(phenylethynyl)-N,N-di(propan-2-yl)silanamine include other organosilicon compounds with phenylethynyl groups, such as:
- 1-Methyl-1,1-bis(phenylethynyl)silane
- N,N-Di(propan-2-yl)silanamine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
189632-57-3 |
|---|---|
Molekularformel |
C23H27NSi |
Molekulargewicht |
345.6 g/mol |
IUPAC-Name |
N-[methyl-bis(2-phenylethynyl)silyl]-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C23H27NSi/c1-20(2)24(21(3)4)25(5,18-16-22-12-8-6-9-13-22)19-17-23-14-10-7-11-15-23/h6-15,20-21H,1-5H3 |
InChI-Schlüssel |
CGIBILNMNNZWDO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C(C)C)[Si](C)(C#CC1=CC=CC=C1)C#CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 9-hydroxy-2-[(trimethylsilyl)methyl]non-2-enoate](/img/structure/B14255043.png)



![Silane, [[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]tris(1-methylethyl)-](/img/structure/B14255065.png)

![Methyl 3-[(6-methoxypyridin-3-yl)amino]prop-2-enoate](/img/structure/B14255074.png)

![8-Azatricyclo[6.2.0.0~2,4~]decane](/img/structure/B14255078.png)

![4-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14255109.png)
